Hydrogen-Bond Acceptor (HBA) Capacity: A 2-Fold Increase Over Non-Sulfone Analogs
The target compound possesses 4 hydrogen-bond acceptor (HBA) sites, double the count of the 2-methyl and 5-chloro comparators (2 HBA each). This difference arises from the two sulfonyl oxygens, which provide strong hydrogen-bonding potential [1]. In medicinal chemistry, HBA count directly influences aqueous solubility and target-binding enthalpy, making target compounds with higher HBA counts less interchangeable with simpler analogs [2].
| Evidence Dimension | Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | 2-Methyl-5-(pyrrolidin-1-yl)aniline: 2; 5-Chloro-2-(pyrrolidin-1-yl)aniline: 2; 2-Methoxy-5-(pyrrolidin-1-yl)aniline: 3 |
| Quantified Difference | +2 vs. methyl analog; +2 vs. chloro analog; +1 vs. methoxy analog |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) |
Why This Matters
A 2-fold increase in HBA count predicts significantly different solubility and protein-ligand interaction profiles, meaning this compound cannot be replaced by methyl or chloro analogs without altering binding thermodynamics.
- [1] PubChem. Computed Properties for 2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline, 2-Methyl-5-(pyrrolidin-1-yl)aniline, 5-Chloro-2-(pyrrolidin-1-yl)aniline, and 2-Methoxy-5-(pyrrolidin-1-yl)aniline. National Library of Medicine. View Source
- [2] Young RJ, Green DVS. Impact of Physicochemical Properties on Drug Discovery. In: Burger's Medicinal Chemistry and Drug Discovery. Wiley; 2020. View Source
